{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid
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Overview
Description
(4R,5S)-nutlin carboxylic acid is a chiral compound with significant interest in the field of medicinal chemistry. It is known for its potential applications in cancer therapy due to its ability to inhibit the interaction between the p53 tumor suppressor protein and MDM2, a negative regulator of p53. This inhibition can lead to the activation of p53, promoting apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-nutlin carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic core through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as carboxylic acids are introduced through various organic reactions, including oxidation and substitution reactions.
Chiral resolution: The final step often involves the resolution of the racemic mixture to obtain the desired (4R,5S) enantiomer.
Industrial Production Methods
Industrial production of (4R,5S)-nutlin carboxylic acid may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to increase yield and purity, as well as employing advanced techniques such as continuous flow chemistry to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-nutlin carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Scientific Research Applications
(4R,5S)-nutlin carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating protein-protein interactions, particularly in the context of cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to activate p53 and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The primary mechanism of action of (4R,5S)-nutlin carboxylic acid involves the inhibition of the interaction between the p53 tumor suppressor protein and MDM2. By binding to MDM2, (4R,5S)-nutlin carboxylic acid prevents MDM2 from ubiquitinating and degrading p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved include the p53 protein and the MDM2 protein, with the pathway primarily affecting the p53-MDM2 interaction.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid:
Iminosugar idoBR1: A compound with anti-inflammatory properties isolated from cucumbers.
Uniqueness
(4R,5S)-nutlin carboxylic acid is unique due to its specific ability to inhibit the p53-MDM2 interaction, which is a critical pathway in cancer biology. This makes it a valuable compound for research and potential therapeutic applications in oncology.
Properties
Molecular Formula |
C32H32Cl2N4O6 |
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Molecular Weight |
639.5 g/mol |
IUPAC Name |
2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41) |
InChI Key |
CYFZSMNCDNFMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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